

# Introduction: The Role of (6-Methylpiperidin-3-yl)methanol in Modern Drug Discovery

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## Compound of Interest

Compound Name: (6-Methylpiperidin-3-yl)methanol

Cat. No.: B2690830

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**(6-Methylpiperidin-3-yl)methanol** is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its structural significance is highlighted by its role as a key intermediate in the synthesis of potent and selective pharmaceuticals. Notably, it forms the core piperidine unit of MK-6096, a dual orexin receptor antagonist investigated for the treatment of insomnia.<sup>[1][2]</sup> The stereochemistry and functional groups—a secondary amine, a primary alcohol, and a methyl group on a piperidine scaffold—provide a versatile platform for creating complex molecules with specific biological activities.

Given its importance, a thorough understanding of the physicochemical properties of **(6-Methylpiperidin-3-yl)methanol** is paramount for chemists and formulation scientists. This guide provides a detailed examination of its solubility and stability characteristics, offering both theoretical insights and practical experimental protocols to enable its effective use in research and development.

## Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its behavior in both chemical reactions and physical formulations.

Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	
Molecular Weight	129.20 g/mol	
Appearance	Colorless to pale yellow liquid or solid	The physical state is dependent on purity and ambient temperature. <a href="#">[3]</a>
Structural Features	Secondary amine, primary alcohol, chiral centers	The presence of both hydrogen bond donors (NH, OH) and an acceptor (N) dictates its interaction with various solvents.
Stereoisomers	Typically synthesized as specific stereoisomers, e.g., ((3R,6R)-6-methylpiperidin-3-yl)methanol, for targeted biological activity. <a href="#">[2]</a>	

## Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of **(6-Methylpiperidin-3-yl)methanol** is governed by the interplay of its polar and non-polar functional groups. The hydroxyl (-OH) and secondary amine (-NH) groups can participate in hydrogen bonding, suggesting good solubility in polar protic solvents.[\[3\]](#) Conversely, the piperidine ring and methyl group introduce lipophilic character.

## Qualitative Solubility Analysis

Direct, quantitative public data on the solubility of **(6-Methylpiperidin-3-yl)methanol** is limited. However, a robust qualitative profile can be predicted based on its structure and by drawing comparisons with structurally similar compounds, such as 3-methylpiperidine.[\[4\]](#)

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with the hydroxyl and amine groups. While likely

miscible with alcohols, its miscibility with water may be temperature-dependent, a phenomenon observed in similar piperidine systems.[4]

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.
- Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the piperidine ring provides some non-polar character, the polar functional groups will limit miscibility with highly non-polar solvents.

## Predicted Quantitative Solubility

The following table provides an estimated solubility profile based on data from the closely related analog, 3-methylpiperidine.[4] These values should be considered a starting point for experimental work, as the addition of the hydroxymethyl group will increase polarity and likely enhance solubility in polar solvents compared to the analog.

Solvent	Solvent Type	Predicted Solubility at 25°C (g/L)	Rationale
Methanol	Polar Protic	>2000	Strong hydrogen bonding.
Ethanol	Polar Protic	>2000	Strong hydrogen bonding.
Isopropanol	Polar Protic	>1000	Good hydrogen bonding capability.
Acetonitrile	Polar Aprotic	>1000	Favorable dipole-dipole interactions.
N,N-Dimethylformamide (DMF)	Polar Aprotic	>700	Strong polar interactions.
Toluene	Non-Polar	~400	Limited by the molecule's polar groups.
Water	Polar Protic	Likely high but may be temperature-dependent.	The hydroxyl group enhances water solubility compared to 3-methylpiperidine.

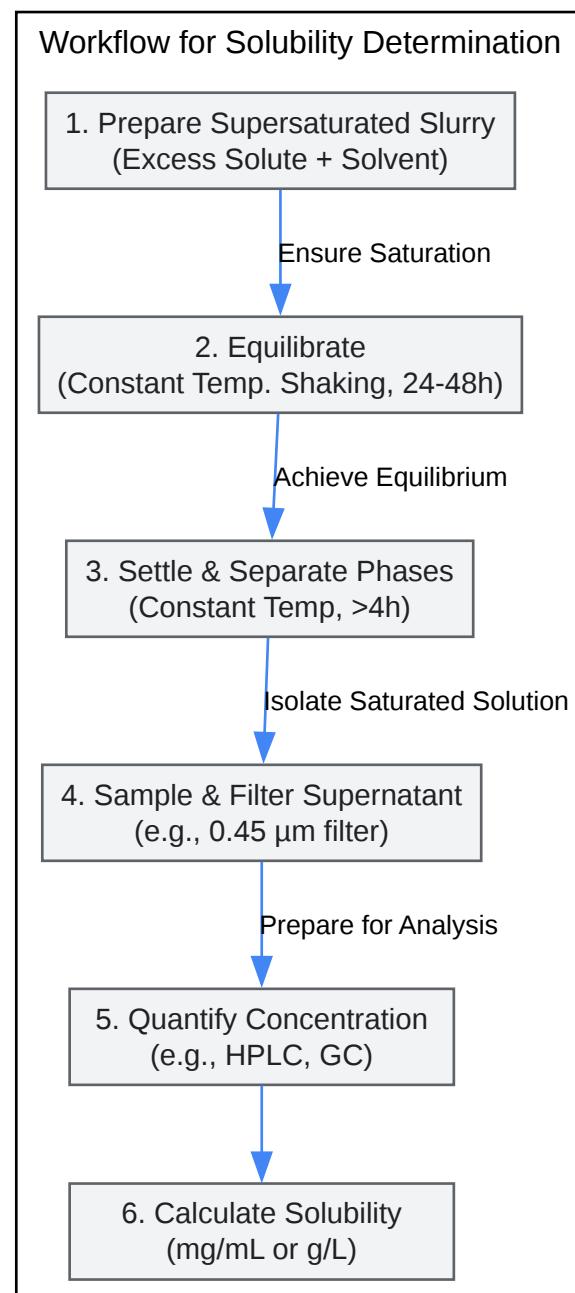
Disclaimer: The quantitative data presented is extrapolated from an analog and must be confirmed experimentally for **(6-Methylpiperidin-3-yl)methanol**.

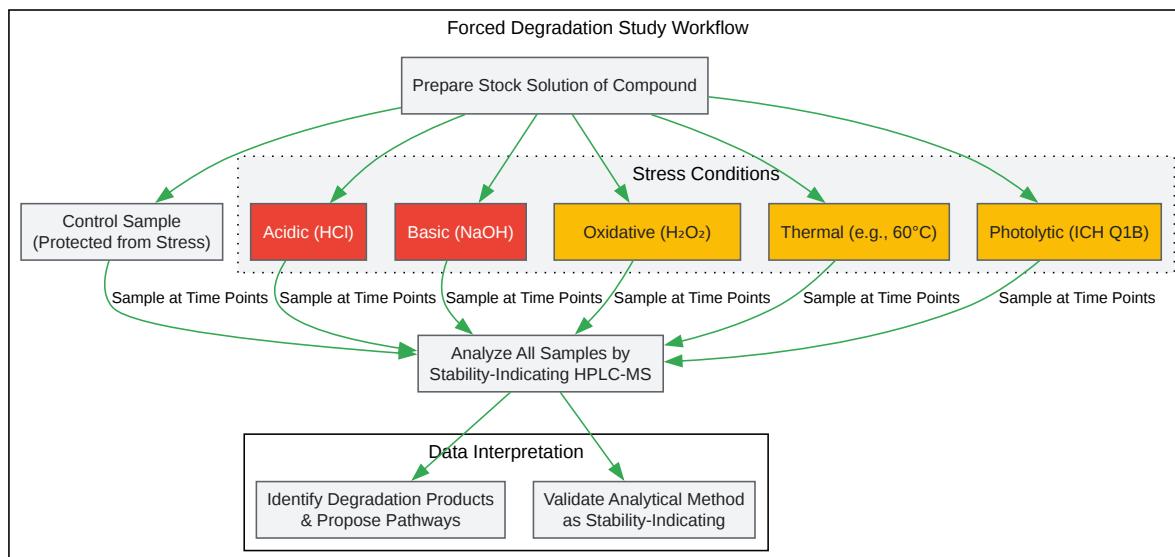
## Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method is a reliable and widely accepted standard. The causality behind this choice is its ability to ensure the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

### Methodology

- Preparation: Add an excess amount of **(6-Methylpiperidin-3-yl)methanol** to a series of vials, ensuring undissolved material is visible. This excess is critical to guarantee saturation.
- Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each test solvent to its respective vial.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The extended time is necessary to overcome kinetic barriers to dissolution.
- Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 4 hours. This step allows the undissolved solute to settle, preventing contamination of the supernatant.
- Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. Filtration is a self-validating step to ensure only the dissolved analyte is measured.
- Analysis: Quantify the concentration of **(6-Methylpiperidin-3-yl)methanol** in the filtered aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).<sup>[5][6]</sup>
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the volume of the aliquot.





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